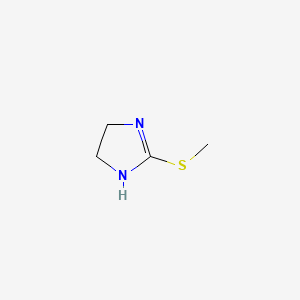
2-Diphenylphosphanylethanesulfonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diphenylphosphanylethanesulfonic acid sodium salt (DPES) is an organic compound with a wide range of applications in the scientific community. It is a white to off-white crystalline powder, soluble in water and slightly soluble in alcohols. DPES is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the production of detergents, dyes, and catalysts.
Aplicaciones Científicas De Investigación
2-Diphenylphosphanylethanesulfonic acid sodium salt is widely used in the scientific community, primarily as a catalyst in organic synthesis. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial products. It is also used in the production of detergents, dyes, and catalysts. Additionally, 2-Diphenylphosphanylethanesulfonic acid sodium salt is used in the synthesis of polymers, in the production of polyurethanes, and in the synthesis of surfactants.
Mecanismo De Acción
2-Diphenylphosphanylethanesulfonic acid sodium salt acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This allows it to catalyze the formation of a new bond between two molecules. In addition, 2-Diphenylphosphanylethanesulfonic acid sodium salt can also act as a base, meaning that it can donate a pair of electrons to a Lewis acid. This allows it to catalyze the cleavage of existing bonds between two molecules.
Biochemical and Physiological Effects
2-Diphenylphosphanylethanesulfonic acid sodium salt has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme dihydrofolate reductase, which is involved in the synthesis of folic acid. Additionally, 2-Diphenylphosphanylethanesulfonic acid sodium salt has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Diphenylphosphanylethanesulfonic acid sodium salt in lab experiments is its low cost and easy availability. It is also easy to handle and store, and can be used in a variety of reactions. However, there are some limitations to using 2-Diphenylphosphanylethanesulfonic acid sodium salt in lab experiments. It is not very stable in acidic or basic conditions, and can be easily degraded by light and air. Additionally, it can react with other compounds, leading to the formation of unwanted byproducts.
Direcciones Futuras
In the future, 2-Diphenylphosphanylethanesulfonic acid sodium salt could be used in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, it could be used in the synthesis of polymers, in the production of polyurethanes, and in the synthesis of surfactants. Additionally, further research could be done to explore the biochemical and physiological effects of 2-Diphenylphosphanylethanesulfonic acid sodium salt, as well as its potential applications in the medical field. Finally, further research could be done to explore the potential of using 2-Diphenylphosphanylethanesulfonic acid sodium salt as a catalyst in organic synthesis.
Métodos De Síntesis
2-Diphenylphosphanylethanesulfonic acid sodium salt is synthesized from the reaction of diphenylphosphinic acid (DPPA) with ethanesulfonic acid (ESA). The reaction is carried out in an aqueous solution at a temperature of about 80°C. The reaction results in the formation of a white solid, which is then filtered and dried to obtain the desired 2-Diphenylphosphanylethanesulfonic acid sodium salt product.
Propiedades
InChI |
InChI=1S/C14H15O3PS.Na/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16,17); |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHSVGSYGCJEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NaO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylphosphanylethanesulfonic acid;sodium salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)




